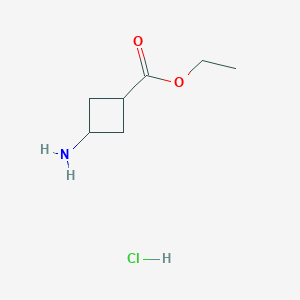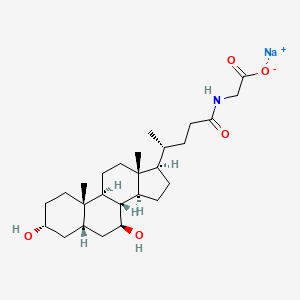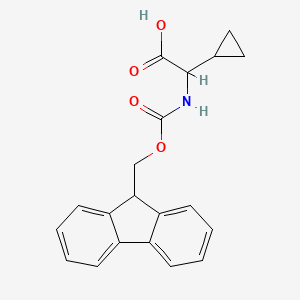
a-(Fmoc-amino)-cyclopropaneacetic acid
Descripción general
Descripción
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . The Fmoc-amino acids modified assembly can play a dual role of encapsulation and functionalization in the drug delivery of organisms .
Synthesis Analysis
The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions . This reaction proves to be chemoselective in the presence of ambident nucleophiles .Molecular Structure Analysis
Amino acids and short peptides modified with the Fmoc group exhibit better separation on reversed-phase columns and increased response in a UV detector compared to underivatized ones . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .Chemical Reactions Analysis
The Fmoc group is involved in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc group is removed by some primary and some secondary amines .Physical And Chemical Properties Analysis
Fmoc-modified amino acids and short peptides possess eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties allow them to play a dual role of encapsulation and functionalization in the drug delivery of organisms .Aplicaciones Científicas De Investigación
A-(Fmoc-amino)-cyclopropaneacetic acid has been used in various scientific research applications, including the development of peptide-based drugs, peptide-based vaccines, and peptide-based biopolymers. Additionally, this compound has been used in the study of protein-protein interactions, protein folding, and protein-ligand interactions. Furthermore, this compound has been used to study the structure and function of various proteins, including enzymes and receptors.
Mecanismo De Acción
Target of Action
Fmoc-protected amino acids are generally used in peptide synthesis, suggesting that their targets could be proteins or enzymes involved in biological processes .
Mode of Action
The compound interacts with its targets through the Fmoc group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in peptide synthesis . It protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions and polymerization . The Fmoc group can be removed under mild basic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
Fmoc-protected amino acids are integral to the process of peptide synthesis, suggesting that they may influence protein synthesis and related biochemical pathways .
Pharmacokinetics
The pharmacokinetics of fmoc-protected amino acids would largely depend on their chemical structure and the environment in which they are used .
Result of Action
The primary result of the action of a-(Fmoc-amino)-cyclopropaneacetic acid is the successful synthesis of peptides . The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide bond is formed, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc protection of amines and amino acids has been reported in aqueous media under mild and catalyst-free conditions . The reaction was found to be chemoselective in the presence of ambident nucleophiles . Furthermore, the stability of the Fmoc group can be affected by factors such as pH and temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-(Fmoc-amino)-cyclopropaneacetic acid has several advantages for lab experiments. It is a versatile molecule that can be used for the synthesis of peptides, proteins, and other macromolecules. Additionally, this compound is a cost-effective method for the production of peptides and proteins. However, this compound also has some limitations. For example, the Fmoc-SPPS method is time-consuming and can be difficult to scale up for large-scale production. Additionally, this compound has a limited shelf-life and is susceptible to degradation.
Direcciones Futuras
There are several potential future directions for a-(Fmoc-amino)-cyclopropaneacetic acid. First, this compound could be used to develop more efficient and cost-effective methods for the production of peptides and proteins. Additionally, this compound could be used to study the structure and function of various proteins, including enzymes and receptors. Furthermore, this compound could be used to develop peptide-based drugs, peptide-based vaccines, and peptide-based biopolymers. Finally, this compound could be used to study the mechanism of action of various proteins, as well as to explore the potential therapeutic applications of this compound.
Conclusion
In conclusion, this compound (this compound) is a cyclic peptide acid with a unique structure and properties. It has been studied extensively in recent years, due to its potential applications in various areas of scientific research and development. This compound is a versatile molecule that can be used for the synthesis of peptides, proteins, and other macromolecules. Additionally, this compound has been studied for its potential therapeutic applications, such as its ability to modulate protein-protein interactions and its ability to interact with cellular pathways. In this paper, we discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Propiedades
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332765-55-5 | |
| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
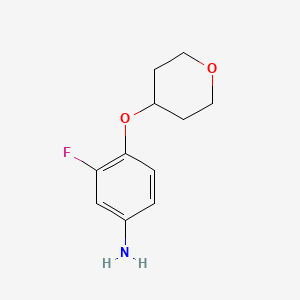

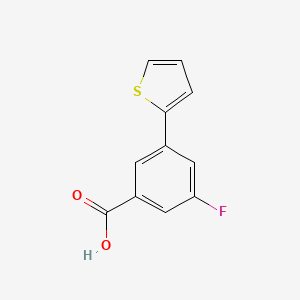
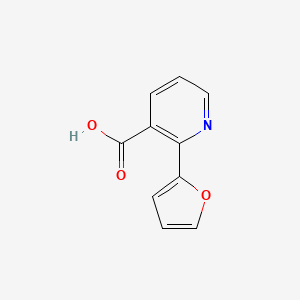

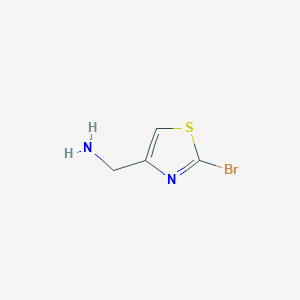
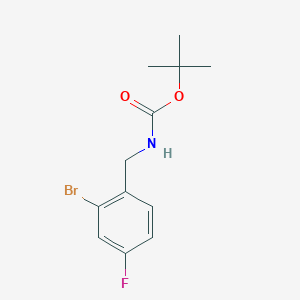
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
